Sodium hexylsulfamate
Description
Sodium hexyl sulfate (CAS 2207-98-9) is an anionic surfactant with the molecular formula C₆H₁₃NaO₄S and a molecular weight of 204.22 g/mol . Its IUPAC name is hexyl sodium sulfate, and it features a linear hexyl chain bonded to a sulfate ester group. The compound is characterized by its hydrophilic sulfate head and hydrophobic alkyl tail, making it effective in reducing surface tension. Key applications include use in detergents, emulsifiers, and biochemical research due to its ability to solubilize hydrophobic compounds .
Sodium hexyl sulfate is synthesized via sulfation of hexanol followed by neutralization with sodium hydroxide. Its linear alkyl chain distinguishes it from branched analogs, influencing micelle formation and critical micelle concentration (CMC) .
Properties
CAS No. |
42731-84-0 |
|---|---|
Molecular Formula |
C6H14NNaO3S |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
sodium;N-hexylsulfamate |
InChI |
InChI=1S/C6H15NO3S.Na/c1-2-3-4-5-6-7-11(8,9)10;/h7H,2-6H2,1H3,(H,8,9,10);/q;+1/p-1 |
InChI Key |
AHFAHPJWRNMQST-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCNS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium hexylsulfamate can be synthesized through the reaction of hexylamine with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes using reactors such as falling film reactors. These reactors facilitate the efficient mixing of hexylamine and sulfur trioxide, followed by neutralization with sodium hydroxide. The resulting product is then purified and dried to obtain the final compound.
Chemical Reactions Analysis
Structural and Chemical Context
Sodium hexylsulfamate likely has the formula C₆H₁₃SO₃Na , derived from hexylamine and sulfamic acid. Its structure would resemble a sulfamate ester, where the sulfamate group (-SO₃⁻) is attached to a hexyl chain.
Hydrolysis and Stability
Sulfamate esters are generally susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic hydrolysis :
This reaction would form hexylsulfamic acid, a stronger acid than sulfamic acid due to the electron-donating hexyl group .
-
Basic hydrolysis :
The product would be the conjugate base of hexylsulfamic acid.
Reactions with Electrophiles
The sulfamate group is a good leaving group in nucleophilic substitution reactions:
Here, nucleophiles (e.g., amines, alcohols) could displace the sulfamate group, forming alkylated products.
Thermal Decomposition
Sulfamate salts may decompose upon heating, releasing sulfur dioxide (SO₂) and nitrogen oxides (NOₓ):
This is analogous to the decomposition of other sulfamate derivatives .
Comparison to Sodium Hexyl Sulfate
While this compound data is limited, sodium hexyl sulfate (SHS) , a surfactant, provides insights into alkyl sulfate behavior:
-
Micellization : SHS forms weak, disordered micelles with critical micelle concentrations (CMC) influenced by alkyl chain length and ionic strength .
-
Salt effects :
-
Core water penetration : Despite shorter alkyl chains, SHS micelles resist water and ion penetration into their hydrocarbon cores .
Limitations and Gaps
-
Data scarcity : No direct experimental or computational studies on this compound were found in the provided sources.
-
Analytical challenges : Sulfamate esters are less common in literature compared to sulfates, sulfonates, or thiols, limiting reaction precedent.
References Simulations of Micellization of Sodium Hexyl Sulfate (J. Phys. Chem. B, 2011). Sodium Chemical Properties (Britannica).
Scientific Research Applications
Sodium hexylsulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: It is employed in cell culture media to improve cell growth and viability.
Medicine: It is investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: It is used in the formulation of detergents, emulsifiers, and wetting agents.
Mechanism of Action
The mechanism of action of sodium hexylsulfamate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of other compounds. This property is particularly useful in industrial and research applications where enhanced solubility is required.
Comparison with Similar Compounds
Sodium 1-Hexanesulfonate (CAS 2832-45-3)
Sodium 2-Ethylhexyl Sulfate
Disodium Mono(2-Ethylhexyl) Sulfosuccinate (Docusate Sodium)
- Molecular Formula : C₂₀H₃₇Na₂O₇S .
- Functional Group : Sulfosuccinate (two ester groups and one sulfonate).
- Key Differences :
Comparative Data Table
Key Research Findings
Surfactant Efficiency : Branched-chain sulfates (e.g., sodium 2-ethylhexyl sulfate) exhibit lower CMC values than linear analogs like sodium hexyl sulfate, enhancing their utility in high-salinity environments .
Pharmaceutical Suitability : Sulfosuccinates (e.g., docusate sodium) are preferred in drug formulations due to their biocompatibility, whereas sulfate esters may irritate mucous membranes .
Chemical Stability : Sulfonates (e.g., sodium 1-hexanesulfonate) demonstrate greater hydrolytic stability compared to sulfates, which degrade under acidic conditions .
Q & A
Q. Advanced: How can researchers address discrepancies in purity or yield during synthesis?
Answer:
- Basic: this compound synthesis typically involves sulfamation of hexanol using sulfamoyl chloride in a controlled alkaline environment. Characterization employs FT-IR (to confirm sulfamate group absorption at ~1150–1250 cm⁻¹) and ¹H/¹³C NMR (to verify alkyl chain integrity and sulfamate bond formation). Elemental analysis (C, H, N, S) ensures stoichiometric accuracy .
- Advanced: Discrepancies in purity often arise from incomplete sulfamation or hydrolysis. Researchers should:
- Use HPLC-MS (e.g., C18 column, 0.1% formic acid in mobile phase) to detect byproducts like hexanol or sulfamic acid residues .
- Optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize hydrolysis.
- Compare yields across multiple batches using ANOVA to identify systematic errors .
Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?
Q. Advanced: How can chromatographic parameters be optimized to resolve co-eluting peaks in HPLC analysis?
Answer:
- Basic: Ion-pair chromatography (e.g., with tetrabutylammonium bromide) or HILIC (hydrophilic interaction liquid chromatography) effectively separates sulfamates. Detection via UV (210–230 nm) or charged aerosol detection (CAD) enhances sensitivity .
- Advanced: Co-elution issues require:
- Gradient optimization (e.g., 5–40% acetonitrile in 15 min) to improve resolution.
- Design of Experiments (DoE) to test variables (pH, temperature, ion-pair concentration) and identify optimal conditions .
- Validation using spiked recovery tests (e.g., 80–120% recovery range) to confirm method robustness .
Basic: How does this compound’s stability vary under different pH and temperature conditions?
Q. Advanced: How can contradictory stability data from independent studies be reconciled?
Answer:
- Basic: Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 6 months). Sulfamates degrade via hydrolysis; pH-rate profiling (pH 2–12) identifies maximum stability at neutral pH .
- Advanced: Contradictions arise from differing experimental designs (e.g., buffer ionic strength, dissolved oxygen levels). Researchers should:
Basic: What standardized protocols exist for testing this compound’s reactivity with biomolecules?
Q. Advanced: How can these protocols be adapted for novel applications (e.g., drug delivery systems)?
Answer:
- Basic: UV-Vis spectroscopy monitors sulfamate-protein binding (e.g., shifts in tryptophan fluorescence). Isothermal titration calorimetry (ITC) quantifies binding thermodynamics .
- Advanced: For drug delivery studies:
- Modify protocols to include dynamic light scattering (DLS) for nanoparticle size analysis.
- Use Langmuir monolayer assays to assess interfacial interactions with lipid bilayers, adjusting ionic strength to mimic physiological conditions .
- Validate biocompatibility via MTT assays in cell lines, ensuring proper controls for sodium ion interference .
Basic: What is this compound’s role in experimental surfactant systems?
Q. Advanced: How do intermolecular forces influence its behavior in mixed surfactant systems?
Answer:
- Basic: As an anionic surfactant, it reduces surface tension in aqueous systems. Critical micelle concentration (CMC) is determined via conductivity or tensiometry .
- Advanced: In mixed systems (e.g., with nonionic surfactants):
- Small-angle neutron scattering (SANS) reveals micelle morphology changes.
- Molecular dynamics simulations predict synergistic/antagonistic effects based on alkyl chain packing and sulfamate headgroup hydration .
- Experimental validation requires phase diagram construction to map micellar, lamellar, and cubic phases under varying ratios .
Basic: How should researchers handle contradictions in toxicity profiles reported for this compound?
Q. Advanced: What statistical approaches are robust for reconciling conflicting in vitro vs. in vivo toxicity data?
Answer:
- Basic: Follow OECD Guidelines 423 (acute oral toxicity) and ICH S7A (safety pharmacology). Use standardized cell lines (e.g., HepG2 for hepatotoxicity) .
- Advanced: To resolve contradictions:
Methodological Notes
- Data Presentation: Use triplicate measurements with error bars (SEM) in figures. Tabulate kinetic parameters (e.g., kobs, t₁/₂) for degradation studies .
- Validation: Cross-validate analytical methods with reference standards (e.g., USP-grade sodium hexanesulfonate ).
- Ethical Compliance: Document safety protocols per GHS guidelines (e.g., SDS sections 8–11) and institutional review boards for biological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
